

Technical Guide: Solubility of 5-(N-tert-Butoxycarbonylamino)salicylic Acid in Organic Solvents

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Compound of Interest

Compound Name: 5-(N-tert-Butoxycarbonylamino)salicylic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **5-(N-tert-Butoxycarbonylamino)salicylic Acid** in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative solubility information and presents a detailed, generalized experimental protocol for its quantitative determination using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to design and execute robust solubility studies for this compound.

Introduction

5-(N-tert-Butoxycarbonylamino)salicylic Acid, a derivative of 5-aminosalicylic acid, is a compound of interest in pharmaceutical research and development. Its physicochemical properties, particularly its solubility in various organic solvents, are critical for designing synthetic routes, purification processes, and formulation strategies. The tert-butoxycarbonyl (Boc) protecting group significantly alters the polarity and hydrogen bonding capabilities of the

parent molecule, thereby influencing its solubility profile. Understanding this profile is essential for predicting its behavior in different solvent systems, which is a fundamental aspect of process chemistry and formulation science.

Solubility Profile

Currently, there is a lack of specific, publicly available quantitative solubility data for **5-(N-tert-Butoxycarbonylamino)salicylic Acid**. However, qualitative assessments indicate its general solubility characteristics in several common organic solvents.

Quantitative Solubility Data

As of the latest literature review, precise quantitative solubility data (e.g., in mg/mL or molarity) for **5-(N-tert-Butoxycarbonylamino)salicylic Acid** in a range of organic solvents has not been formally published. The available information suggests the compound is "slightly soluble" in several polar aprotic and protic solvents. For context, the solubility of the related compound, 5-Aminosalicylic Acid, has been reported to be approximately 4 mg/mL in Dimethyl Sulfoxide (DMSO) and 1.6 mg/mL in Dimethylformamide (DMF)[1]. It is anticipated that the Boc-protected derivative will exhibit different solubility due to the presence of the bulky, non-polar tert-butyl group.

Qualitative Solubility Summary

The following table summarizes the known qualitative solubility of **5-(N-tert-Butoxycarbonylamino)salicylic Acid** in selected organic solvents.

Solvent	Chemical Class	Qualitative Solubility
Dioxane	Ether	Slightly Soluble[2][3]
Dimethyl Sulfoxide (DMSO)	Sulfoxide	Slightly Soluble[2][3]
Methanol	Alcohol	Slightly Soluble[2][3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of **5-(N-tert-Butoxycarbonylamino)salicylic Acid** in an organic solvent of interest. This protocol is

based on the widely accepted "shake-flask" method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC), a robust and sensitive analytical technique for pharmaceutical compounds[4][5][6].

Materials and Equipment

- **5-(N-tert-Butoxycarbonylamino)salicylic Acid** (analytical standard)
- Selected organic solvents (HPLC grade)
- Volumetric flasks
- Analytical balance
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- HPLC system with a suitable detector (e.g., UV-Vis)
- Reversed-phase HPLC column (e.g., C18)
- Mobile phase components (e.g., acetonitrile, water, acid modifier like trifluoroacetic acid)
- Autosampler vials

Experimental Procedure

- Preparation of Saturated Solutions:
 - Accurately weigh an excess amount of **5-(N-tert-Butoxycarbonylamino)salicylic Acid** and add it to a series of sealed vials, each containing a known volume of the selected organic solvent.
 - Ensure that there is undissolved solid material at the bottom of each vial to confirm that saturation has been reached.

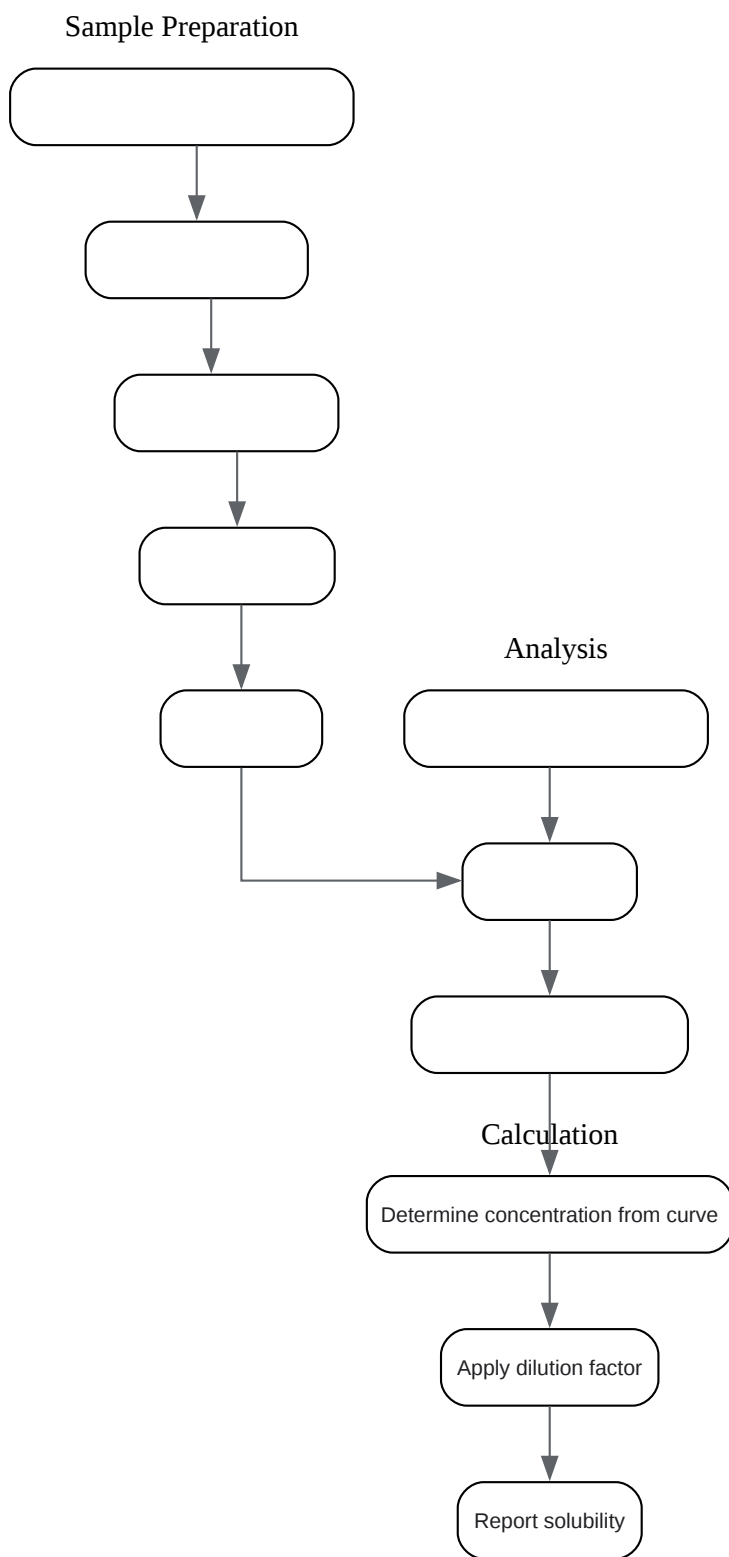
- Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C) to mimic relevant laboratory or physiological conditions.
- Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Sample Preparation for Analysis:
 - After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid.
 - Carefully withdraw a sample from the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility[6].
 - Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
- Preparation of Calibration Standards:
 - Prepare a stock solution of **5-(N-tert-Butoxycarbonylamino)salicylic Acid** of a known concentration in a suitable solvent in which it is freely soluble.
 - Perform a series of serial dilutions of the stock solution to prepare a set of calibration standards of known concentrations.
- HPLC Analysis:
 - Set up the HPLC system with a suitable reversed-phase column and a mobile phase that provides good peak shape and resolution for the analyte.
 - Inject the prepared calibration standards to generate a calibration curve by plotting the peak area against the concentration.
 - Inject the prepared samples of the saturated solutions.

- Record the peak areas of the analyte in the sample chromatograms.
- Calculation of Solubility:
 - Using the linear regression equation from the calibration curve, determine the concentration of **5-(N-tert-Butoxycarbonylamino)salicylic Acid** in the diluted samples.
 - Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **5-(N-tert-Butoxycarbonylamino)salicylic Acid**.



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